molecular formula C14H18N2O3S B12663023 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate CAS No. 183136-09-6

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate

Cat. No.: B12663023
CAS No.: 183136-09-6
M. Wt: 294.37 g/mol
InChI Key: GQPNTDMKAUSPIB-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with N-butyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-butylcarbamate moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

183136-09-6

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate

InChI

InChI=1S/C14H18N2O3S/c1-2-3-8-15-14(18)19-10-9-16-13(17)11-6-4-5-7-12(11)20-16/h4-7H,2-3,8-10H2,1H3,(H,15,18)

InChI Key

GQPNTDMKAUSPIB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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